4-(Aziridin-1-YL)but-2-YN-1-OL
Description
Contextualization of the Aziridine (B145994) Ring System in Contemporary Organic Synthesis
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are pivotal intermediates in modern organic synthesis. jchemlett.combenthamdirect.com Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. jchemlett.comresearchgate.netmdpi.com This reactivity provides a powerful tool for the stereoselective introduction of nitrogen-containing functionalities into complex molecules, a crucial step in the synthesis of numerous natural products and pharmaceuticals. jchemlett.commdpi.com The versatility of aziridines is further highlighted by their use in the synthesis of various larger heterocyclic systems, such as azetidines, imidazoles, and benzodiazepines. researchgate.net
The development of catalytic and asymmetric methods for aziridination has significantly advanced their utility, allowing for the creation of chiral aziridines with high enantiomeric purity. jchemlett.comresearchgate.net These chiral building blocks are invaluable in medicinal chemistry and drug discovery. mdpi.com
Significance of the Alkynyl Alcohol Functionality in Organic Transformations
Alkynyl alcohols, also known as alkynols, are organic compounds that possess both a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol). wikipedia.org This dual functionality makes them highly versatile synthons in organic chemistry. wikipedia.orgnumberanalytics.com The alkyne group can participate in a wide range of transformations, including hydrogenation to alkenes or alkanes, hydration to form ketones or aldehydes, and various cycloaddition reactions. numberanalytics.com The hydroxyl group can be involved in oxidations, esterifications, and can direct the reactivity of the adjacent alkyne.
A key reaction involving alkynyl alcohols is alkynylation, the addition of a terminal alkyne to a carbonyl group, which is a fundamental method for their synthesis. wikipedia.org Propargyl alcohol, the simplest alkynyl alcohol, and its derivatives are important commodity chemicals and precursors to a variety of products, including vitamins and fragrances. wikipedia.org Furthermore, recent research has focused on the palladium-catalyzed isomerization of alkynyl alcohols to produce α,β-unsaturated aldehydes and ketones, showcasing the ongoing development of new transformations for this functional group. nih.govacs.org
Rationale for Advanced Research on Bifunctional Aziridine-Alkynyl Chemical Systems
The combination of an aziridine ring and an alkynyl alcohol within a single molecule, as seen in 4-(Aziridin-1-YL)but-2-YN-1-OL, creates a bifunctional system with significant potential for synthetic innovation. The rationale for investigating such compounds is multifaceted:
Orthogonal Reactivity: The aziridine and alkynyl alcohol moieties can often be reacted selectively under different conditions, allowing for a stepwise and controlled elaboration of the molecular framework.
Intramolecular Transformations: The proximity of the two functional groups can facilitate novel intramolecular cyclization and rearrangement reactions, leading to the rapid construction of complex heterocyclic structures.
Molecular Scaffolding: These bifunctional compounds can serve as versatile scaffolds for the development of chemical libraries for drug discovery and material science. For instance, bifunctional molecules are designed for targeted protein degradation in medicinal chemistry. nih.gov The alkyne can act as a "handle" for "click chemistry" reactions, enabling the attachment of the molecule to other substrates, such as biological targets or polymers. rsc.org
Synergistic Catalysis: The development of catalysts that can mediate transformations involving both functional groups simultaneously could lead to highly efficient and atom-economical synthetic methods. d-nb.info
Historical Perspectives and Key Discoveries in Related Aziridine and Alkyne Chemistry
The history of aziridine chemistry dates back to 1888 with its discovery by Siegmund Gabriel. jchemlett.comwikipedia.org Initially, the synthesis of aziridines was challenging due to their instability. researchgate.net However, over the past few decades, numerous synthetic methods have been developed, making them readily accessible. benthamdirect.comrsc.org A significant breakthrough was the development of catalytic aziridination reactions, which have become a cornerstone of modern synthetic chemistry. rsc.org The discovery of naturally occurring aziridine-containing compounds with potent biological activities, such as mitomycins, further fueled research in this area. researchgate.net More recently, the identification of enzymes capable of forming aziridine rings has opened up new avenues in biosynthesis. nih.gov
The study of alkynes has an even longer history, with the discovery of acetylene (B1199291) in 1836 by Edmund Davy. wiley-vch.de The fundamental work of chemists like Marcelin Berthelot in the 19th century laid the groundwork for understanding alkyne reactivity. numberanalytics.comwiley-vch.de The development of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, revolutionized the use of alkynes in synthesis. nih.gov The discovery of alkyne-containing natural products and the development of reactions like alkyne metathesis have further expanded the synthetic chemist's toolkit. rsc.orgwiley-vch.de The recent discovery of biosynthetic pathways for terminal-alkyne-containing amino acids highlights the continued importance of alkyne chemistry in the biological sciences. berkeley.edu
Compound Data
| Compound Name |
| This compound |
| Acetylene |
| Azetidine |
| Aziridine |
| Benzodiazepine |
| But-2-yn-1-ol |
| Imidazole |
| Mitomycin |
| Propargyl alcohol |
| Pyrazine |
| Pyrimidine |
| Thiazole |
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
4-(aziridin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C6H9NO/c8-6-2-1-3-7-4-5-7/h8H,3-6H2 |
InChI Key |
NHMCPUHMJDNFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC#CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Aziridin 1 Yl but 2 Yn 1 Ol and Its Complex Derivatives
Strategic Approaches to Aziridine (B145994) Ring Construction within Butynyl Alcohol Scaffolds
Catalytic asymmetric aziridination represents a powerful method for the enantioselective synthesis of chiral aziridines. ru.nliranchembook.ir These reactions typically involve the transfer of a nitrene group from a nitrogen source to an alkene precursor of the butynyl alcohol scaffold, guided by a chiral catalyst. Transition metal complexes, particularly those of copper, rhodium, and ruthenium, are often employed. The enantioselectivity of the process is controlled by the chiral ligands coordinated to the metal center. iranchembook.ir
For a substrate leading to 4-(Aziridin-1-YL)but-2-YN-1-OL, the synthesis would likely start with a suitable protected 4-en-2-yn-1-ol. The choice of catalyst and nitrene source is crucial for achieving high yields and enantiomeric excess (ee). While direct aziridination of an acetylenic alkene can be challenging, this approach offers a direct route to the core structure. google.com
Table 1: Examples of Catalytic Systems for Asymmetric Aziridination
| Catalyst/Ligand System | Metal | Typical Nitrene Source | Key Feature |
| CuOTf-bis(oxazoline) | Copper | PhI=NTs | High diastereoselectivity and enantioselectivity for styrene (B11656) derivatives. iranchembook.ir |
| Rh2(OAc)4 / Chiral Carboxamidate | Rhodium | Diazoacetates (followed by cyclization) | Effective for intermolecular cyclopropanation, with principles applicable to aziridination. iranchembook.ir |
| Chiral Rhenium Catalysts | Rhenium | N-Aryl imido complexes | Can be used for asymmetric aziridination under specific conditions. google.com |
Multicomponent reactions (MCRs) offer a highly efficient pathway for constructing complex molecules in a single step, generating molecular diversity from simple starting materials. tcichemicals.com For the synthesis of aziridine-containing structures, the aldehyde-amine-alkyne (A3) coupling reaction is particularly relevant. scholaris.ca In a variation applicable to this scaffold, an aziridine aldehyde could react with an amine and an alkyne to generate a propargylamine (B41283) derivative, which is structurally analogous to the target compound. scholaris.cagoogle.com
This approach allows for the rapid assembly of the core structure. The final product from an MCR contains portions of all initial reactants, making it an atom-economical and eco-friendly synthetic strategy. tcichemicals.com The use of an aziridine-2-carboxaldehyde as a key building block in such a reaction could directly install the aziridine ring into the final molecule.
Methodologies for the Introduction and Derivatization of the But-2-YN-1-OL Moiety
The but-2-yn-1-ol chain is not merely a structural linker but a versatile functional handle. Its synthesis and subsequent modification are key to creating diverse derivatives.
The construction of the four-carbon chain can be achieved through various C-C bond-forming reactions. One common strategy involves the alkynylation of a suitable electrophile. For instance, starting with an N-protected aziridine containing a leaving group, a reaction with the lithium salt of propargyl alcohol could form the desired carbon skeleton.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed. This would involve reacting a terminal alkyne (like propargyl alcohol) with a vinyl or aryl halide fragment that is part of the aziridine precursor. More advanced methods include the direct C(sp3)-H activation of tertiary alkylamines to append alkyne feedstocks, a strategy that could be adapted for this synthesis. researchgate.netrsc.org Alkylation of a pre-formed aziridine with a suitable electrophile, such as 4-bromo-but-2-yn-1-ol, represents another direct approach, although side reactions can be a challenge. chemrxiv.org
The but-2-yn-1-ol moiety offers multiple sites for chemical modification. The hydroxyl group is a key functional handle that can undergo a wide range of transformations. scribd.comlabster.com It can be activated by protonation or conversion to a better leaving group (like a tosylate or mesylate) to facilitate nucleophilic substitution. youtube.com
The alcohol can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) to yield the corresponding aldehyde, which can then be used in further C-C bond-forming reactions or converted into other functional groups. mdpi.com Conversely, the alkyne triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a sodium/ammonia reduction. Complete hydrogenation can yield the saturated alkanol. These transformations allow for fine-tuning the geometry and saturation level of the carbon chain. elte.hu
Table 2: Selected Functional Group Interconversions on the Alkynyl-Alcohol Chain
| Starting Group | Reagent(s) | Resulting Group | Purpose |
| Primary Alcohol (-CH2OH) | Thionyl Chloride (SOCl2), Pyridine (B92270) | Primary Chloride (-CH2Cl) | Activate for nucleophilic displacement. youtube.com |
| Primary Alcohol (-CH2OH) | 2-Iodoxybenzoic acid (IBX) | Aldehyde (-CHO) | Further derivatization, such as olefination. mdpi.com |
| Alkyne (-C≡C-) | H2, Lindlar's Catalyst | cis-Alkene (-CH=CH-) | Stereoselective reduction. |
| Alkyne (-C≡C-) | Na, NH3 (l) | trans-Alkene (-CH=CH-) | Stereoselective reduction. |
| Primary Alcohol (-CH2OH) | NaH, then R-X | Ether (-CH2OR) | Protection or introduction of new functionality. youtube.com |
Convergent and Divergent Synthesis Strategies for the Hybrid Chemical Architecture
A convergent synthesis involves the independent preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. sit.edu.cn For the target molecule, this would typically involve:
Synthesis of a chiral aziridine fragment, for example, N-Boc-aziridine-2-carbaldehyde.
Independent synthesis of a functionalized C3 alkyne fragment, such as lithiated propargyl alcohol.
Coupling of these two fragments to form the final product.
A divergent synthesis , in contrast, starts from a common intermediate that already contains the core hybrid architecture. wikipedia.org This intermediate is then subjected to a variety of different reagents and reaction conditions to generate a library of structurally related compounds. beilstein-journals.org For example:
A central precursor, this compound, is synthesized.
One portion of this precursor is then used to undergo various functional group transformations on the alcohol (e.g., oxidation, etherification).
Another portion is used to modify the alkyne (e.g., partial or full reduction, click chemistry).
A third portion could involve reactions that open the aziridine ring.
This strategy is exceptionally powerful for medicinal chemistry and materials science, where the goal is to quickly create and screen a wide range of analogues for desired properties. wikipedia.org
Chemo- and Regioselective Synthesis Considerations in Multi-Functionalized Systems
The synthesis of complex derivatives from poly-functionalized molecules such as this compound presents a significant challenge in synthetic organic chemistry. The molecule contains three distinct reactive sites: the strained three-membered aziridine ring, the nucleophilic hydroxyl group, and the versatile carbon-carbon triple bond of the alkyne. Achieving chemo- and regioselectivity means controlling which functional group reacts and, in the case of the aziridine, at which carbon atom the reaction occurs. The development of selective synthetic methodologies is crucial for harnessing the potential of such building blocks for creating more complex molecular architectures.
The regioselectivity of ring-opening reactions in non-activated aziridines is dependent on several factors, including the nature of electrophiles, substituents, and nucleophiles involved. mdpi.com For activated aziridines, which feature an electron-withdrawing group on the nitrogen, the ring is more susceptible to nucleophilic attack. nih.gov The choice of catalyst—whether a Lewis acid, Brønsted acid, or a base—can profoundly influence the reaction pathway, directing the transformation towards a specific desired outcome. acs.orgdicp.ac.cn
Controlling Reaction Pathways: Lewis Acids vs. Basic Conditions
The strategic choice of catalyst is paramount in dictating the reactive pathway in systems containing both aziridine and propargyl alcohol functionalities. Lewis acids and bases promote fundamentally different mechanisms, leading to distinct product classes.
In the presence of a Lewis acid catalyst like Ytterbium triflate (Yb(OTf)₃), a cascade reaction can be initiated. acs.org This process involves the Lewis acid coordinating to both the aziridine and the propargyl alcohol. The aziridine ring opens to generate an azomethine ylide intermediate, while the propargyl alcohol may rearrange to form a cationic species. acs.org These two reactive intermediates can then undergo a [3+2] cycloaddition, leading to complex carbocyclic structures like indenes after subsequent intramolecular reactions. acs.org This demonstrates a pathway where multiple functional groups are activated simultaneously to participate in a concerted cascade.
Conversely, the use of a strong base like potassium tert-butoxide (t-BuOK) can favor a different chemo- and regioselective outcome. dicp.ac.cn The base selectively deprotonates the hydroxyl group of the propargyl alcohol, forming an alkoxide. This alkoxide then serves as the primary nucleophile, attacking one of the aziridine ring carbons in a regioselective ring-opening reaction. dicp.ac.cn This tandem ring-opening/closing sequence can lead to the formation of six-membered dihydroxazine derivatives. dicp.ac.cn This highlights a chemoselective pathway where the hydroxyl group's nucleophilicity is enhanced to drive the reaction.
The following table summarizes the divergent outcomes based on the catalytic system employed with model substrates.
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Reference |
| Yb(OTf)₃ | 2-phenyl-1-tosylaziridine | 1,1,3-triphenylprop-2-yn-1-ol | Indene Derivative | acs.org |
| t-BuOK | N-Ts aziridine | Phenyl propargyl alcohol | Dihydroxazine Derivative | dicp.ac.cn |
| Zn(OTf)₂ | Activated aziridines | Propargyl alcohols | 3,4-Dihydro-2H-1,4-oxazine | acs.org |
Regioselectivity in Aziridine Ring-Opening
When the aziridine ring is opened by a nucleophile, such as the hydroxyl group of the butynol (B8639501) moiety or an external reagent, the reaction can proceed via attack at either of the two ring carbons. The regiochemical outcome is highly dependent on the substitution pattern of the aziridine and the reaction conditions, typically following an Sₙ2-type mechanism. acs.orgacs.org
For aziridines activated with N-sulfonyl or N-acyl groups, nucleophilic attack is influenced by both steric and electronic factors. Generally, the reaction proceeds via backside attack at the less substituted carbon atom. However, the choice of nucleophile and catalyst can alter this preference. nih.gov For instance, in the ring-opening of aziridine-2-carboxylates, alcohols as nucleophiles tend to attack the less hindered carbon. nih.gov Lewis acid catalysis plays a crucial role in activating the aziridine towards nucleophilic attack and can significantly influence the regioselectivity. acs.orgacs.org
In the synthesis of 3,4-dihydro-2H-1,4-oxazines, a Lewis acid such as Zn(OTf)₂ catalyzes the regioselective attack of the propargyl alcohol onto the activated aziridine, which is followed by an intramolecular cyclization. acs.org The initial ring-opening proceeds via an Sₙ2 pathway, ensuring a high degree of regiocontrol. acs.org
The table below illustrates the influence of the activating group and reaction conditions on the regioselectivity of the ring-opening of aziridines by nucleophiles.
| Aziridine Activating Group | Nucleophile | Catalyst/Conditions | Major Regioisomeric Product | Reference |
| Tosyl (Ts) | Alcohols | Acidic Ionic Liquid | β-Amino ether (attack at less hindered carbon) | researchgate.net |
| tert-Butyloxycarbonyl (Boc) | [¹⁸F]Fluoride | Heating | α-[¹⁸F]fluoro-β-alanine (attack at C2) | nih.gov |
| (o-fluoroaryl)sulfonyl | Amino alcohols | Et₃N / Heat | Secondary amine (attack at less hindered carbon) | acs.org |
Chemoselectivity in Tandem and Cascade Reactions
In multi-step, one-pot syntheses, controlling chemoselectivity is critical. After an initial aziridine ring-opening, the resulting intermediate often contains multiple nucleophilic sites. For example, the ring-opening of an aziridine by an amino alcohol results in an intermediate with both a secondary amine and a hydroxyl group. Subsequent intramolecular reactions must proceed with high chemoselectivity. It has been observed that the newly formed secondary amine can chemoselectively participate in an SₙAr cyclization in preference to the pre-existing hydroxyl group, enabling the synthesis of benzo-fused sultams. acs.org
Furthermore, in complex cascade reactions, such as the Lewis acid-catalyzed synthesis of indenes, the chemoselectivity is remarkable. acs.org The reaction orchestrates an aziridine ring-opening, a Meyer-Schuster-like rearrangement, a [3+2] cycloaddition, and a final Friedel-Crafts reaction in a single pot, showcasing a high level of control over the reactivity of the various functional groups present in the intermediates. acs.org
Comprehensive Analysis of Reactivity and Mechanistic Pathways of 4 Aziridin 1 Yl but 2 Yn 1 Ol
Aziridine (B145994) Ring-Opening Reactions
The high ring strain of the aziridine moiety, estimated to be around 26-27 kcal/mol, renders it susceptible to ring-opening reactions. clockss.orgnih.gov This inherent reactivity is a cornerstone of its synthetic utility, providing a pathway to various functionalized amine derivatives. mdpi.comacs.orgscilit.com
Nucleophilic Attack and Subsequent Derivatization
The aziridine ring in compounds like 4-(aziridin-1-yl)but-2-yn-1-ol is prone to nucleophilic attack, a fundamental reaction for creating more complex molecules. mdpi.comrsc.org This process typically involves the cleavage of one of the carbon-nitrogen bonds, driven by the release of ring strain. acs.orgresearchgate.net A wide range of nucleophiles, including amines, thiols, and organometallic reagents, can be employed for this purpose. acs.orgrsc.org
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. scilit.com In many cases, particularly with N-activated aziridines, the attack preferentially occurs at the less substituted carbon atom (the β-position). rsc.org This regioselectivity allows for the controlled synthesis of β-functionalized alkylamines, which are valuable motifs in biologically active compounds. mdpi.com
For instance, the reaction of an aziridine with an amine nucleophile under mild conditions, often without the need for a catalyst, leads to the formation of a diamine product. rsc.org This transformation highlights the utility of aziridines as electrophiles in the construction of nitrogen-containing scaffolds. rsc.org
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridines
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Amines | β-Amino diamines | Mild, often no catalyst | rsc.org |
| Thiols | β-Amino thioethers | Room temperature | nih.gov |
| Organocuprates | β-Substituted amines | Varies | clockss.org |
| Indoles | β-Indolyl amines | Regioselective at β-carbon | clockss.org |
Electrophilic Activation and Ring Strain Release Mediated Transformations
Activation of the aziridine nitrogen by an electrophile enhances its reactivity towards ring-opening. researchgate.net This strategy is often necessary for non-activated aziridines, which are otherwise relatively inert to nucleophilic attack. researchgate.net The formation of an aziridinium (B1262131) ion intermediate significantly increases the electrophilicity of the ring carbons, facilitating subsequent transformations. researchgate.netresearchgate.net
The release of ring strain is a primary driving force for these reactions. researchgate.netnih.govpsu.edu The inherent energy stored in the three-membered ring is liberated upon cleavage of a C-N or C-C bond, leading to the formation of more stable acyclic or larger ring systems. nih.govacs.org This principle is exploited in various synthetic methodologies, including ring-expansion and cycloaddition reactions. nih.govpsu.edu For example, vinyl aziridines can undergo strain-release pericyclic reactions to form larger heterocyclic structures. psu.edu
Metal-Catalyzed Ring Opening and Rearrangement Processes
Transition metals, particularly palladium, play a significant role in catalyzing the ring-opening and rearrangement of aziridines. mdpi.comscilit.com Palladium(0) complexes can undergo oxidative addition with the aziridine ring, which is a key step in many catalytic cycles. acs.org This process can be highly regioselective and stereospecific, often proceeding via an SN2-type mechanism. acs.org
Palladium-catalyzed cross-coupling reactions of aziridines with various partners, such as organoboronic acids, provide a powerful method for C-C bond formation. mdpi.comacs.org These reactions can lead to the synthesis of enantioenriched β-aryl amino acids from aziridine-2-carboxylates. mdpi.com Furthermore, palladium catalysis enables domino reactions, where a sequence of transformations occurs in a single pot, leading to complex molecular architectures such as indolines and 1,4-benzoxazepines. mdpi.comrsc.org
Gold catalysts have also been employed in the cyclization of propargylic aziridines, leading to the formation of alkylidene azetidines through a 4-exo-dig cyclization pathway. acs.org
Table 2: Metal-Catalyzed Reactions of Aziridines
| Metal Catalyst | Reaction Type | Product Type | Reference |
| Palladium(0) | Cross-coupling with arylboronic acids | β-Aryl amines | acs.org |
| Palladium(0) | Domino reaction with aryl iodides | Indolines | rsc.org |
| Gold(I) | Cyclization of propargylic aziridines | Alkylidene azetidines | acs.org |
| Nickel(II) | Cross-coupling with organozinc reagents | β-Substituted amines | mdpi.com |
Stereochemical Control and Diastereoselectivity in Aziridine Ring Opening
The stereochemical outcome of aziridine ring-opening reactions is of paramount importance, especially in the synthesis of chiral molecules. researchgate.net When using enantiomerically pure aziridines, the ring-opening often proceeds with a high degree of stereospecificity, allowing for the transfer of chirality to the product. clockss.orgacs.org
Diastereoselectivity can be achieved in several ways. Substrate-directed approaches, where a chiral auxiliary on the aziridine directs the incoming nucleophile, have been successfully employed. acs.org For example, the presence of a chiral substituent on the nitrogen atom can influence the facial selectivity of the attack. researchgate.net
Furthermore, the choice of catalyst and reaction conditions can play a crucial role in controlling the diastereoselectivity of the ring-opening process. uq.edu.au Computational studies, such as DFT calculations, can provide insights into the transition states and help rationalize the observed stereochemical outcomes. uq.edu.au
Reactions Involving the Terminal Alkynyl Group
The terminal alkyne in this compound is another key functional group that participates in a variety of important chemical transformations.
Click Chemistry and [3+2] Cycloaddition Reactions with Azides
The terminal alkyne readily undergoes [3+2] cycloaddition reactions with azides to form 1,2,3-triazoles. This transformation is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of this reaction class, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgbeilstein-journals.org The reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. mdpi.cominterchim.comlumiprobe.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). beilstein-journals.org
Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide access to the complementary 1,5-disubstituted 1,2,3-triazole regioisomers. beilstein-journals.org The choice of catalyst, therefore, allows for precise control over the substitution pattern of the resulting triazole ring.
Table 3: Comparison of CuAAC and RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioisomer | 1,4-disubstituted | 1,5-disubstituted |
| Catalyst | Copper(I) salts | Ruthenium complexes |
| Typical Conditions | Mild, often aqueous | Varies |
| Reference | organic-chemistry.orgbeilstein-journals.org | beilstein-journals.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
The synthetic versatility of this compound is significantly enhanced by palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds at the alkyne terminus. These reactions are fundamental in constructing more complex molecular architectures. sigmaaldrich.comuwindsor.ca
The Sonogashira reaction stands out as a key method for the functionalization of terminal alkynes. researchgate.netrsc.orgmdpi.com This reaction couples the terminal alkyne of this compound with aryl or vinyl halides. researchgate.net The process is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with the addition of a copper(I) co-catalyst, commonly copper(I) iodide (CuI). rsc.orgmdpi.com An amine base, for instance, triethylamine, is also required to neutralize the hydrogen halide formed during the reaction. rsc.org A significant advantage of the Sonogashira coupling is that it generally proceeds under mild conditions, which helps to preserve the sensitive alcohol and aziridine functional groups within the molecule. mdpi.com
While the classic Heck reaction involves the coupling of alkenes with aryl or vinyl halides, its principles can be extended to alkynes like this compound. sigmaaldrich.com Such Heck-type reactions can lead to the formation of valuable enyne or diene systems. The catalytic system for these transformations often involves a palladium source like palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. scholaris.ca Controlling the regioselectivity and stereoselectivity of the addition across the alkyne is a primary focus of research in this area. nih.gov
| Reaction | Typical Catalysts | Reactant Partner | Product Type |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Aryl/Vinyl Halide | Substituted Alkyne |
| Heck-type Reaction | Pd(OAc)₂, PPh₃ | Aryl/Vinyl Halide | Enyne/Diene System |
Gold-Catalyzed Transformations and Allene (B1206475) Formation
Gold catalysis has become a powerful method for activating alkynes toward nucleophilic attack. beilstein-journals.orgacs.orgnih.gov For propargyl alcohols such as this compound, gold catalysts, particularly cationic gold(I) complexes, can facilitate unique transformations, most notably rearrangements that lead to the formation of allenes. acs.org
The reaction is initiated by the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This activation can trigger a sequence of events, often beginning with a Meyer-Schuster-type rearrangement. In some instances, the reaction may proceed through a tandem cyclization-opening/Wagner-Meerwein sequence. acs.org The resulting allenes are highly reactive and versatile intermediates that can be used in a variety of subsequent synthetic operations to build complex molecular frameworks. acs.org Research has demonstrated that these gold-catalyzed reactions are highly efficient for the synthesis of functionalized allenes from propargyl alcohols. researchgate.net
| Catalyst System | Key Transformation | Product |
| Au(I) complexes (e.g., [Au(PPh₃)]SbF₆) | Rearrangement of propargyl alcohol | Allene |
Hydration and Halogenation of the Alkyne Moiety
The alkyne functionality in this compound is amenable to addition reactions such as hydration and halogenation.
Hydration of the alkyne involves the addition of water across the triple bond. This reaction is typically catalyzed by a mercury salt, such as mercury(II) sulfate, in the presence of an acid. The addition follows Markovnikov's rule, leading to the formation of an enol that rapidly tautomerizes to the more stable keto form, yielding a β-hydroxy ketone.
Halogenation , the addition of halogens like bromine (Br₂) or chlorine (Cl₂), can also be performed on the alkyne. The reaction typically proceeds with anti-stereochemistry, leading to the formation of a dihaloalkene. If an excess of the halogen is used, a tetrahaloalkane can be produced. These halogenated products serve as versatile intermediates for further synthetic transformations.
| Reaction | Reagents | Product Functional Group |
| Hydration | H₂O, HgSO₄, H₂SO₄ | Ketone |
| Halogenation | Br₂ or Cl₂ | Dihaloalkene |
Transformations at the Primary Alcohol Functionality
Selective Oxidation and Reduction Pathways
The primary alcohol in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.
Oxidation to an Aldehyde: Mild oxidizing agents are necessary to achieve the selective oxidation to an aldehyde without affecting the other functional groups. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the use of a Swern oxidation protocol are commonly employed for this purpose. ru.nl
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, like Jones reagent (a solution of chromium trioxide in sulfuric acid), are capable of oxidizing the primary alcohol directly to a carboxylic acid. However, the harshness of these reagents may pose a risk to the integrity of the aziridine ring. A two-step process, involving initial oxidation to the aldehyde followed by a subsequent oxidation using a milder reagent like sodium chlorite (B76162) (NaClO₂), can be a more selective approach. ru.nl
While the alcohol is already in a reduced state, "reduction" in this context typically refers to the reduction of the alkyne moiety.
Reduction of the Alkyne: The triple bond can be selectively reduced. Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) will produce the corresponding cis-alkene. beilstein-journals.org In contrast, a dissolving metal reduction, such as with sodium in liquid ammonia, will yield the trans-alkene. For the complete saturation of the alkyne to an alkane, catalytic hydrogenation with a more active catalyst like palladium on carbon (Pd/C) can be used, though these conditions might also induce the opening of the aziridine ring.
| Transformation | Reagent(s) | Resulting Functional Group |
| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Oxidation | Jones Reagent | Carboxylic Acid |
| Alkyne Reduction | Lindlar's Catalyst | cis-Alkene |
| Alkyne Reduction | Sodium in Liquid Ammonia | trans-Alkene |
| Alkyne Reduction | H₂, Pd/C | Alkane |
Esterification, Etherification, and Other Condensation Reactions
The primary alcohol of this compound is a nucleophile and can readily undergo various condensation reactions. medcraveonline.commedcraveonline.com
Esterification is a common transformation. medcraveonline.commedcraveonline.com While Fischer esterification using a carboxylic acid and a strong acid catalyst is possible, the acidic conditions can be detrimental to the aziridine ring. A milder and more frequently used method involves reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This approach avoids harsh acidic conditions and typically provides high yields of the desired ester. medcraveonline.com
Etherification , such as in the Williamson ether synthesis, offers another route for modification. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by the alkoxide's reaction with an alkyl halide to form the corresponding ether.
| Reaction | Typical Reagents | Product Linkage |
| Esterification | Acyl Chloride, Pyridine | Ester |
| Etherification | 1. NaH, 2. Alkyl Halide | Ether |
Tandem and Cascade Reactions Utilizing Multiple Functionalities within the Compound
A cascade reaction, also referred to as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step. wikipedia.org This approach allows for the construction of complex molecules from simpler starting materials in a single operation without the need to isolate intermediates. wikipedia.org
The structure of this compound, with its combination of an aziridine, an alkyne, and an alcohol, is well-suited for initiating such reaction cascades. For instance, the activation of the alkyne with a gold or silver catalyst can trigger a domino reaction. researchgate.net This can involve the nucleophilic ring-opening of the aziridine by the propargyl alcohol, followed by a subsequent intramolecular cyclization of the newly formed nitrogen nucleophile onto the activated alkyne or a resulting allene intermediate. researchgate.net These types of cascade reactions can lead to the efficient synthesis of diverse and complex heterocyclic structures, such as oxazines, oxazepines, and oxazocines. researchgate.net The ability to form multiple bonds and rings in a single synthetic operation highlights the utility of this compound as a versatile building block in organic synthesis. bottalab.it
| Reaction Type | Key Features | Potential Products |
| Tandem/Cascade Reaction | Multiple bond-forming events in one pot | Complex heterocycles |
| Catalyst-Induced Cascade | Activation of alkyne followed by intramolecular reactions | Fused or spirocyclic systems |
Advanced Applications of 4 Aziridin 1 Yl but 2 Yn 1 Ol As a Versatile Chemical Building Block
Precursor in Heterocyclic Compound Synthesis
The distinct structural motifs within 4-(Aziridin-1-YL)but-2-YN-1-OL make it an ideal starting material for constructing various heterocyclic systems. The inherent ring strain of the aziridine (B145994) and the reactivity of the propargyl alcohol moiety drive its utility in forming five-membered rings, fused systems, and other nitrogen-containing heterocycles.
Synthesis of Substituted Pyrroles and Pyrrolidines
The synthesis of pyrroles and their saturated counterparts, pyrrolidines, represents a significant application of propargyl aziridines like this compound. The transformation is often facilitated by metal catalysts, which promote an intramolecular cyclization followed by the cleavage of the aziridine ring. mdpi.com This cascade process leads to the formation of the aromatic pyrrole (B145914) core. Various metal catalysts, including gold(I), have been employed to facilitate this rearrangement and subsequent aromatization. mdpi.com
Research has demonstrated the synthesis of a variety of substituted pyrrolidines and pyrroles from related precursors, highlighting the versatility of this chemical approach. nih.govnih.gov These methods often proceed in a one-pot fashion without the need for extensive protection/deprotection steps, underscoring the efficiency of using such building blocks. nih.gov
Table 1: Examples of Substituted Pyrroles/Pyrrolidines from Related Precursors
| Compound Name | Starting Material Class | Key Transformation | Reference |
|---|---|---|---|
| 1-Benzyl-2,4-dimethyl-4-phenylpyrrolidine-2-carbonitrile | Amine-tethered alkyne | Tandem amination/cyanation/alkylation | nih.gov |
| (R)-5-(Chloromethyl)-4-methyl-1-(1-phenylethyl)-1H-pyrrole-2-carbaldehyde | Propargyl aziridine | Intramolecular cyclization/rearrangement | mdpi.com |
This table presents data on compounds synthesized through methods related to the transformation of aziridine and alkyne precursors.
Generation of Fused Polycyclic Architectures
The strategic placement of reactive functional groups in this compound enables its participation in cascade reactions to generate complex, fused polycyclic architectures. The alkyne moiety can engage in intramolecular cycloaddition reactions, such as the Povarov reaction (a formal aza-Diels–Alder reaction), to construct novel ring systems. rsc.org For instance, precursors containing an N-tethered propargyl group can react with arylamines to yield pyrrolo[3,4-b]quinoline derivatives. rsc.org
This reactivity allows for the rapid assembly of intricate molecular skeletons from relatively simple starting materials. acs.org The reaction of indigo (B80030) with propargyl bromide, for example, produces complex heterocycles through a multistep, one-pot cascade, which includes the formation of a strained, fused-aziridine intermediate, demonstrating the potential of these functionalities in building polycyclic systems. acs.org
Table 2: Examples of Fused Heterocyclic Systems via Alkyne Cyclization
| Heterocyclic System | Reaction Type | Catalyst/Reagent | Reference |
|---|---|---|---|
| Pyrrolo[3,4-b]quinolines | Intramolecular Povarov Reaction | BF₃·OEt₂ | rsc.org |
| Tetrahydro-1H-indeno[1,2-b]pyridine | Cascade Cyclization/Friedel–Crafts | BF₃·OEt₂ | rsc.org |
This table showcases fused heterocyclic systems created through cyclization reactions involving alkyne precursors similar in reactivity to this compound.
Formation of Triazole and Other Nitrogen-Containing Heterocycles
The alkyne group in this compound is a prime substrate for 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition, to form 1,2,3-triazoles. organic-chemistry.org This reaction, a cornerstone of "click chemistry," can be performed under thermal conditions or, more commonly, using copper(I) or ruthenium(II) catalysts (CuAAC and RuAAC, respectively) to control the regioselectivity of the product. organic-chemistry.orgacs.org The reaction of an organic azide (B81097) with the terminal alkyne of the title compound would yield a 1,4-disubstituted triazole (in CuAAC) or a 1,5-disubstituted triazole (in RuAAC), tethering the aziridinyl-carbinol scaffold to another molecular fragment via a stable triazole linker. acs.org
This methodology allows for the synthesis of complex azirine-triazole hybrids. researchgate.net The versatility of the azide component and the high efficiency of the cycloaddition reaction provide a robust platform for creating diverse nitrogen-containing heterocyclic structures. mdpi.com
Role in the Synthesis of Chiral Scaffolds and Ligands for Asymmetric Transformationsresearchgate.net
Chiral aziridines are highly valuable building blocks in asymmetric synthesis. researchgate.net Their utility stems from their availability in enantiomerically pure forms and their propensity to undergo highly regio- and stereoselective ring-opening reactions. The compound this compound combines the chiral aziridine motif with a propargyl alcohol, another structure of significant interest in asymmetric synthesis. researchgate.netresearchgate.net
This unique combination makes it a powerful chiral scaffold for the synthesis of more complex, enantiomerically enriched molecules. dokumen.pub The development of transition-metal catalyzed domino cyclization methods provides a pathway to synthesize valuable sp³-rich heterocyclic scaffolds from such precursors. scholaris.ca The ability to control the stereochemistry during these transformations is crucial for applications in medicinal chemistry and materials science.
Utility in Organometallic Chemistry and Catalysis
The structural features of this compound make it an attractive candidate for applications in organometallic chemistry, particularly in the development of novel catalytic systems.
Design and Synthesis of Novel Ligands for Asymmetric Catalysisresearchgate.net
The design of effective chiral ligands is paramount to the success of asymmetric catalysis. wiley.com this compound serves as an excellent precursor for novel ligands due to its multiple potential coordination sites: the nitrogen atom of the aziridine, the oxygen atom of the alcohol, and the π-system of the alkyne. Chiral aziridines have been successfully employed as both ligands and chiral auxiliaries in asymmetric reactions. researchgate.net
By coordinating to a metal center, a ligand derived from this scaffold can create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The modular nature of the scaffold allows for systematic modification to fine-tune the ligand's steric and electronic properties, optimizing its performance in specific transformations like asymmetric hydrogenation or C-C bond-forming reactions. acs.orgbeilstein-journals.org
Table 3: Classes of Chiral Ligands and Their Catalytic Applications
| Ligand Class | Key Structural Feature | Typical Asymmetric Reaction | Reference |
|---|---|---|---|
| PHOX Ligands | Phosphinooxazoline | Allylic Alkylation, Hydrogenation | acs.org |
| PyBOX / PyBidine | Bis(oxazoline) or Bis(imidazolidine) on Pyridine (B92270) | Henry Reactions, Aldol Reactions | beilstein-journals.org |
| Spiro Ligands | Spirocyclic Backbone | Hydrogenation, Cross-Coupling | wiley.com |
This table provides context by listing established classes of chiral ligands used in asymmetric catalysis, a field where derivatives of this compound show potential.
Exploration as a Precursor for Unique Organometallic Complexes
Organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal. libretexts.org this compound is an excellent candidate for exploration as a ligand in organometallic chemistry due to its multiple potential coordination sites. The nitrogen atom of the aziridine ring, the π-system of the alkyne triple bond, and the oxygen atom of the hydroxyl group can all interact with transition metals.
The strained three-membered aziridine ring contains a nitrogen atom with a lone pair of electrons that can coordinate to a metal center. Furthermore, the alkyne's π-orbitals can overlap with the d-orbitals of transition metals, forming stable complexes. The terminal hydroxyl group offers an additional site for coordination or can be deprotonated to form an alkoxide that bridges metal centers. This poly-functional nature allows the compound to act as a multidentate ligand, potentially leading to the formation of unique and stable organometallic complexes with interesting catalytic or material properties. Research into related functionalized aziridines has highlighted their utility as chiral ligands in asymmetric synthesis. ru.nl
Table 1: Potential Coordination Modes and Resulting Organometallic Complexes
| Functional Group | Potential Metal Interaction | Type of Organometallic Complex | Potential Application |
| Aziridine Nitrogen | Coordination via lone pair electrons | N-ligated metal complex | Catalysis, Synthetic Reagent |
| Alkyne Triple Bond | π-complexation with metal d-orbitals | Alkyne-metal π-complex | Catalytic cycle intermediate, Stabilized cluster |
| Hydroxyl Oxygen | Coordination via lone pair electrons | O-ligated metal complex | Pre-catalyst, Polynuclear complex |
| Multiple Groups | Chelation involving N, O, and/or π-system | Chelated metal complex | Asymmetric catalysis, Material precursor |
Potential Contributions to Advanced Materials Science and Polymer Chemistry Research
The field of polymer chemistry focuses on the synthesis and properties of large molecules (polymers) built from smaller repeating units (monomers). ebsco.com The structure of this compound makes it a promising monomer for the synthesis of advanced functional polymers. Each of its functional groups can be exploited in polymerization processes.
The hydroxyl group enables its use in condensation polymerizations to form polyesters or polyurethanes. The aziridine ring can undergo ring-opening polymerization, a process used to create polymers like poly[2-(aziridin-1-yl)ethanol] (PAZE). nih.gov Polymers derived from PAZE have been shown to form liquid crystalline structures, which are of interest for creating membranes with ordered channels for selective ion transport. nih.gov
Furthermore, the alkyne moiety provides a powerful tool for post-polymerization modification. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," allowing for the grafting of various functional side chains onto a polymer backbone. acs.org This could be used to tailor the material's properties, such as solubility, thermal stability, or biological activity. The combination of these functionalities in one monomer allows for the design of highly complex and functional materials, including dendronized polymers, cross-linked networks, and advanced coatings. nih.gov
Table 2: Functional Groups and Their Roles in Polymer Science
| Functional Group | Role in Polymerization / Material Design | Potential Polymer Type / Material Property |
| Hydroxyl (-OH) | Monomer for condensation polymerization | Polyesters, Polyurethanes |
| Aziridine Ring | Monomer for ring-opening polymerization | Poly(amine ethers), functional membranes nih.gov |
| Alkyne (C≡C) | Site for post-polymerization modification (e.g., click chemistry) | Graft copolymers, Functionalized surfaces, Cross-linked networks acs.org |
Development of Novel Synthetic Reagents and Methodologies Based on the Compound's Reactivity
The development of novel reagents and building blocks that possess multiple, orthogonally reactive sites is a central goal in modern organic chemistry. scholaris.ca this compound is a prime example of such a building block, offering numerous possibilities for the development of new synthetic methods.
The reactivity of each functional group can be addressed selectively under different reaction conditions:
Aziridine Ring-Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to regioselective ring-opening. This reaction is a powerful method for introducing a variety of functional groups and constructing substituted amino alcohols. ru.nl
Alkyne Transformations: The terminal alkyne is a versatile handle for various coupling reactions. It can participate in Sonogashira cross-coupling to form substituted alkynes, or in multicomponent reactions like the aldehyde-amine-alkyne (A3) coupling to rapidly build molecular complexity. scholaris.canih.gov It is also a key component in the synthesis of 1,2,3-triazoles via cycloaddition with azides, which are important scaffolds in medicinal chemistry. acs.orgmdpi.com
Hydroxyl Group Derivatization: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, creating new reactive sites. It can also be converted into a leaving group (e.g., tosylate or mesylate) to facilitate substitution reactions.
The ability to perform sequential and selective reactions on these different functional groups allows for the creation of a diverse library of complex molecules from a single, readily accessible starting material. This makes this compound a valuable platform for discovery chemistry and the development of efficient synthetic routes to new chemical entities.
Table 3: Synthetic Methodologies Based on Compound Reactivity
| Functional Group | Reaction Type | Reagents / Conditions | Resulting Structure |
| Aziridine | Nucleophilic Ring-Opening ru.nl | Organocuprates, Grignard reagents, Amines, Thiols | Substituted 4-amino-but-2-yn-1-ols |
| Alkyne | Sonogashira Coupling nih.gov | Aryl halide, Pd/Cu catalyst, base | 4-(Aziridin-1-yl)-1-aryl-but-2-yn-1-ols |
| Alkyne | Azide-Alkyne Cycloaddition acs.org | Organic azide, Cu(I) catalyst | 4-(Aziridin-1-yl)-1-(1,2,3-triazolyl)-but-2-yn-1-ols |
| Hydroxyl | Oxidation | PCC, Swern, or Dess-Martin oxidation | 4-(Aziridin-1-yl)-but-2-yn-1-al |
| All Groups | Multicomponent Reactions (e.g., A3-coupling) scholaris.ca | Aldehyde, secondary amine, metal catalyst | Highly substituted propargylamines |
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.
For 4-(Aziridin-1-YL)but-2-YN-1-OL, the expected molecular formula is C₇H₁₁NO. HRMS analysis would involve ionizing the molecule and measuring its exact mass. The resulting data would be compared against the theoretical exact mass calculated for the proposed formula. A close match between the experimental and theoretical mass serves as strong evidence to confirm the elemental composition and, by extension, the molecular weight of the compound. While specific experimental data for this compound is not detailed in publicly available literature, the expected theoretical value is fundamental for its identification.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO |
| Theoretical Exact Mass (Monoisotopic) | 125.08406 Da |
| Expected Ion (e.g., [M+H]⁺) | 126.09189 Da |
Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity through chemical bonds.
While one-dimensional (1D) NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle. emerypharma.comresearchgate.netyoutube.comuvic.ca These techniques correlate signals from different nuclei, revealing crucial connectivity information. Although specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key correlations that would be observed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the hydroxyl proton and the adjacent methylene protons (-CH₂OH), as well as between the protons on the aziridine (B145994) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. emerypharma.comresearchgate.netipb.pt This is the primary method for assigning carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). emerypharma.comresearchgate.netipb.pt It is invaluable for identifying quaternary carbons (like the alkyne carbons) and piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the protons of the methylene group attached to the aziridine nitrogen (C4) to the alkyne carbons (C2 and C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and conformational preferences.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected Correlations |
|---|---|---|---|---|
| 1 | -CH₂OH | ~4.2 | ~51 | HSQC: C1-H1; COSY: H1-OH; HMBC: H1 to C2, C3 |
| 2 | -C≡ | - | ~80 | HMBC: from H1, H4 |
| 3 | ≡C- | - | ~78 | HMBC: from H1, H4 |
| 4 | -CH₂-N | ~3.4 | ~45 | HSQC: C4-H4; HMBC: H4 to C2, C3, Aziridine Carbons |
| Aziridine | -CH₂- (ring) | ~1.5 | ~25 | HSQC: C-H; COSY: within ring protons; HMBC: from H4 |
| - | -OH | Variable (e.g., ~2.5) | - | COSY: to H1 |
Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. nih.govemory.eduwikipedia.org Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic (orientation-dependent) interactions significantly broaden NMR signals. libretexts.org Techniques like Magic Angle Spinning (MAS) are employed to counteract these effects and obtain high-resolution spectra. libretexts.orgfiveable.me
For this compound, ssNMR would be applicable for:
Studying Polymorphism: Investigating if the compound can exist in different crystalline forms, which may have different physical properties.
Conformational Analysis: Determining the precise three-dimensional structure and packing of the molecule in the crystal lattice, which may differ from its preferred conformation in solution.
Intermolecular Interactions: Probing interactions like hydrogen bonding in the solid state.
Currently, there are no published solid-state NMR studies available for this compound. Such an analysis would be pursued if specific solid-state properties were of particular scientific interest.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. Since different functional groups have characteristic vibrational frequencies, these methods are excellent for identifying the types of bonds present in a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For this compound, FT-IR is a rapid and effective method to confirm the presence of its key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) |
| C-H (sp³ CH₂) | Stretching | 2850 - 3000 |
| C≡C (Alkyne) | Stretching | 2100 - 2260 (Weak to medium) |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
| C-N (Amine) | Stretching | 1020 - 1250 |
| Aziridine Ring | Ring deformation | ~850 - 950 |
Raman spectroscopy is a complementary vibrational technique that involves the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds that are weak in an IR spectrum often produce strong signals in a Raman spectrum.
For this compound, the most prominent feature in its Raman spectrum would be a strong signal for the alkyne C≡C stretching vibration. This is because the triple bond is relatively symmetric and its polarizability changes significantly during vibration. This strong, sharp peak would provide confirmatory evidence for the alkyne functionality. No experimental Raman spectra for this specific compound are currently available in the searched scientific literature.
Despite a comprehensive search of available scientific literature, specific experimental data regarding the advanced analytical and spectroscopic characterization of the chemical compound “this compound” is not publicly available. Consequently, the generation of a detailed article focusing on the X-ray crystallography and chiral chromatography of this specific molecule, as per the requested outline, cannot be fulfilled at this time.
The performed searches for X-ray crystallographic data, including crystal structure determination, and for chiral chromatographic methods for enantiomeric and diastereomeric purity assessment of this compound did not yield any specific research findings, publications, or data repositories for this particular compound.
While general methodologies for the characterization of related chemical structures, such as other aziridine derivatives or propargyl alcohols, are well-documented, this information is not directly applicable to the specific molecular structure and stereochemistry of this compound. The generation of a scientifically accurate and authoritative article requires specific experimental data, which appears to be absent from the accessible scientific literature for this compound.
Therefore, the sections on "X-ray Crystallography for Definitive Solid-State Structure Determination" and "Chiral Chromatography and Spectroscopic Methods for Enantiomeric and Diastereomeric Purity Assessment" cannot be developed with the required level of detail and data-driven content.
Theoretical and Computational Chemistry Studies of 4 Aziridin 1 Yl but 2 Yn 1 Ol
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-(Aziridin-1-YL)but-2-YN-1-OL. These ab initio and density functional theory (DFT) methods provide insights into the molecule's electronic landscape, which governs its stability and reactivity.
Detailed research in this area would typically involve optimizing the molecular geometry to find the lowest energy conformation. Subsequent calculations would elucidate key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen of the hydroxyl group and the nitrogen of the aziridine (B145994) ring are expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group would be a region of positive potential (electrophilic site).
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: This data is illustrative and not based on published experimental or computational results.)
| Property | Calculated Value | Method/Basis Set |
| Total Energy | -438.9 Hartree | B3LYP/6-311++G(d,p) |
| HOMO Energy | -0.25 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | 0.08 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 0.33 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.15 Debye | B3LYP/6-311++G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on a static molecule, molecular dynamics (MD) simulations provide a view of its behavior over time in a simulated environment (e.g., in a solvent like water). mdpi.comnih.gov MD simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound. rsc.org
By simulating the molecule's movements, researchers can identify the most stable conformers and the energy barriers between them. nih.gov For this compound, key dihedral angles to investigate would be around the C-C single bonds, which would reveal the preferred spatial arrangement of the aziridine ring, the alkyne group, and the hydroxyl group.
Furthermore, MD simulations can model how the molecule interacts with other molecules, such as solvent or potential binding partners. researchgate.net This is critical for understanding its solubility and how it might interact within a biological system. Analysis of the simulation trajectories can reveal persistent hydrogen bonds and other non-covalent interactions. rsc.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. arxiv.orgnih.gov
NMR Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. This theoretical IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the O-H stretch, the C≡C triple bond stretch, and the C-N stretches of the aziridine ring. physchemres.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions. nih.gov These calculations can determine the absorption wavelengths (λ_max) and oscillator strengths, providing insight into the electronic structure and the nature of the orbitals involved in the electronic excitations. arxiv.org
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is illustrative and not based on published experimental or computational results.)
| Spectrum | Feature | Predicted Value |
| ¹H NMR | Chemical Shift (CH₂-OH) | δ 3.6 ppm |
| ¹³C NMR | Chemical Shift (C≡C) | δ 80, 85 ppm |
| IR | Vibrational Frequency (O-H stretch) | 3400 cm⁻¹ |
| IR | Vibrational Frequency (C≡C stretch) | 2230 cm⁻¹ |
| UV-Vis | λ_max | 210 nm |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the exploration of potential chemical reactions involving this compound at a molecular level. By modeling reaction pathways, researchers can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energies. researchgate.net
For this compound, interesting reactions to model would include the ring-opening of the strained aziridine, reactions at the nucleophilic hydroxyl group, or additions across the alkyne's triple bond. Locating the transition state structures and calculating the energy barriers for these potential pathways can predict which reactions are kinetically favorable. This information is crucial for understanding the compound's reactivity and for designing synthetic routes. core.ac.uk
In Silico Design of Novel Transformations and Catalytic Cycles
Building on reaction pathway modeling, in silico design involves using computational tools to conceptualize and evaluate new chemical transformations or catalytic cycles. bottalab.it For this compound, with its multiple functional groups (aziridine, alkyne, alcohol), one could design novel intramolecular reactions to form more complex heterocyclic structures.
Computational screening of different catalysts for a desired transformation can save significant experimental time and resources. For example, various metal catalysts could be modeled to find one that selectively promotes a specific reaction, such as a cycloisomerization. The binding of the catalyst to the substrate and the subsequent reaction steps can be simulated to predict the most efficient catalytic cycle.
Q & A
Q. Basic
- X-ray crystallography : Resolve 3D structure using programs like SHELXL for small-molecule refinement .
- NMR spectroscopy : Assign protons and carbons, focusing on aziridine (δ 1.5–2.5 ppm for ring protons) and alkyne (δ 2.0–3.0 ppm) regions.
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₈N₂O, [M+H]+ = 125.0715).
How should researchers address contradictions in reported cytotoxicity data across studies?
Advanced
Possible factors:
- Enzyme expression variability : Cell lines lacking activating enzymes (e.g., nitroreductase) may show resistance. Validate enzyme levels via Western blot .
- Compound stability : Degradation in storage (e.g., aziridine ring hydrolysis) reduces efficacy. Monitor purity via HPLC pre- and post-experiment.
- Experimental design : Standardize assays (e.g., MTT vs. clonogenic survival) and control for oxygen levels, which affect nitroreductase activity .
What structural modifications enhance the compound’s efficacy or reduce off-target effects?
Advanced
SAR Insights:
- Nitro group position : Para-nitro (vs. ortho) improves enzymatic reduction efficiency .
- Aziridine substitution : Bulky substituents on the aziridine nitrogen reduce non-specific alkylation but may hinder DNA binding.
- Alkyne functionalization : Conjugation with targeting moieties (e.g., folate) can enhance tumor specificity .
What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
